(R)-(-)-Bromo Dragonfly-d6 Hydrochloride is a synthetic compound belonging to the phenethylamine family, known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. It was first synthesized in 1998 by David E. Nichols and has since gained attention for its structural resemblance to a dragonfly, which is reflected in its name. The compound is classified as a hallucinogenic substance and has been studied for its psychoactive properties, making it relevant in both pharmacological and forensic contexts.
Bromo Dragonfly-d6 Hydrochloride is classified under various categories, including:
The compound's molecular formula is with a molar mass of approximately 330.60 g/mol .
The synthesis of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride involves several intricate steps, primarily starting from hydroquinone. The initial synthesis reported by Nichols included the following key steps:
The enantiospecific synthesis of (R)-(-)-Bromo Dragonfly was later developed to isolate the more pharmacologically active enantiomer, which involved using D-alanine as a starting material .
The molecular structure of (R)-(-)-Bromo Dragonfly-d6 Hydrochloride features two furan rings that contribute to its unique properties. The structural representation can be summarized as follows:
The compound's structural formula can be represented using SMILES notation: Cl.C[C@@H](N)Cc1c2occc2c(Br)c3occc13
.
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride participates in various chemical reactions typical of phenethylamines:
These reactions are critical for understanding both its pharmacological effects and potential toxicity .
The mechanism of action for (R)-(-)-Bromo Dragonfly-d6 Hydrochloride primarily involves its interaction with serotonin receptors:
This mechanism underlies its psychoactive effects and potential therapeutic applications in treating mood disorders or cognitive dysfunctions .
Key physical and chemical properties include:
These properties are crucial for laboratory handling and potential applications in research settings .
(R)-(-)-Bromo Dragonfly-d6 Hydrochloride has several scientific applications:
Its unique properties make it a valuable compound for both academic research and practical applications within pharmacology .
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6